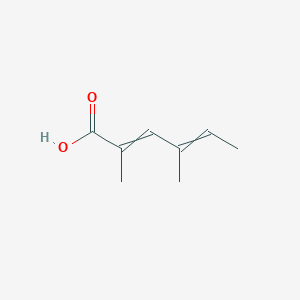
6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester is a chemical compound with the molecular formula C10H11NO2 It is known for its unique structure, which includes a cyano group, a methylene group, and an ester functional group
Preparation Methods
The synthesis of 6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 6-heptynoic acid with methanol in the presence of a catalyst to form the methyl ester. The reaction conditions typically include refluxing the mixture to ensure complete esterification. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: The cyano group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano group to form new compounds.
Addition: The methylene group can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include carboxylic acids, alcohols, substituted amides, and addition products.
Scientific Research Applications
6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or as a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins, due to its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of 6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester involves its interaction with molecular targets and pathways within biological systems. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The methylene group can engage in addition reactions, modifying the structure and function of target molecules.
Comparison with Similar Compounds
6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester can be compared with other similar compounds, such as:
6-Heptynoic acid: Lacks the cyano and methylene groups, making it less reactive in certain types of reactions.
2-Cyano-5-methylene-hexanoic acid: Similar structure but without the ester group, affecting its solubility and reactivity.
Methyl 6-heptenoate: Contains a double bond instead of a triple bond, leading to different reactivity and applications.
Properties
CAS No. |
497108-19-7 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
methyl 2-cyano-5-methylidenehept-6-ynoate |
InChI |
InChI=1S/C10H11NO2/c1-4-8(2)5-6-9(7-11)10(12)13-3/h1,9H,2,5-6H2,3H3 |
InChI Key |
YMCDEVDYQNTSFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC(=C)C#C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


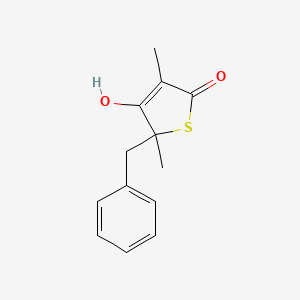
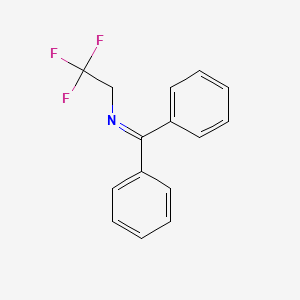
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)
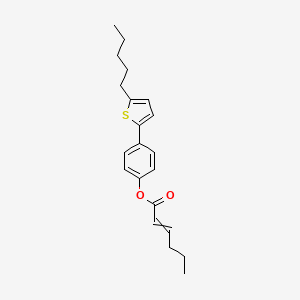

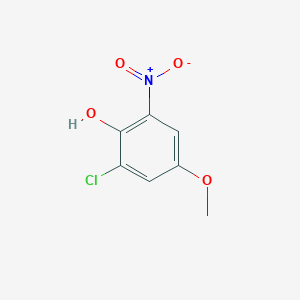
![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
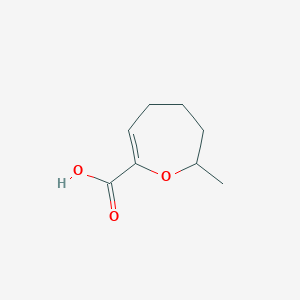
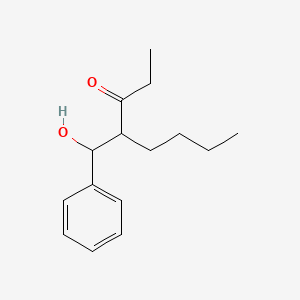

![4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide](/img/structure/B14247412.png)
![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
![2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]](/img/structure/B14247427.png)
